molecular formula C19H30N2O B11829080 3beta-Hydroxy-5-androsten-17-one hydrazone

3beta-Hydroxy-5-androsten-17-one hydrazone

Cat. No.: B11829080
M. Wt: 302.5 g/mol
InChI Key: WTKFUDDFHUANII-NVQGGFDLSA-N
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Description

3beta-Hydroxy-5-androsten-17-one hydrazone is a steroidal hydrazone derivative. It is synthesized from 3beta-Hydroxy-5-androsten-17-one, a naturally occurring steroid hormone with weak androgenic activity. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-5-androsten-17-one hydrazone typically involves the reaction of 3beta-Hydroxy-5-androsten-17-one with hydrazine or hydrazide derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy (IR) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-5-androsten-17-one hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

3beta-Hydroxy-5-androsten-17-one hydrazone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-5-androsten-17-one hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to androgen receptors and modulate their activity, leading to various biological effects. It may also interact with enzymes involved in steroid metabolism, influencing the levels of other steroid hormones in the body.

Comparison with Similar Compounds

Similar Compounds

    Epiandrosterone: A steroid hormone with weak androgenic activity, similar to 3beta-Hydroxy-5-androsten-17-one.

    3beta-Hydroxy-5alpha-androstan-17-one: Another steroidal compound with similar structural features.

Uniqueness

3beta-Hydroxy-5-androsten-17-one hydrazone is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17+/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

WTKFUDDFHUANII-NVQGGFDLSA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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